molecular formula C3H7ClF2N2 B13678053 3,3-Difluoroazetidin-1-amine hydrochloride

3,3-Difluoroazetidin-1-amine hydrochloride

Cat. No.: B13678053
M. Wt: 144.55 g/mol
InChI Key: ZXQVZYGFZQLPOP-UHFFFAOYSA-N
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Description

3,3-Difluoroazetidin-1-amine hydrochloride is a fluorinated four-membered ring heterocyclic compound. It is a derivative of azetidine, which consists of three carbon atoms and one nitrogen atom in its ring structure. The presence of two fluorine atoms at the 3-position of the azetidine ring enhances its lipophilicity and reactivity, making it a valuable building block in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoroazetidin-1-amine hydrochloride typically involves the fluorination of azetidine derivatives. One common method includes the reaction of azetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoroazetidin-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azido, cyano, and amino derivatives of the original compound.

    Oxidation Products: Oxidized forms include ketones and carboxylic acids.

    Reduction Products: Reduced forms include alcohols and amines.

Scientific Research Applications

3,3-Difluoroazetidin-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoroazetidin-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to participate in nucleophilic substitution reactions, making it a potent nucleophile. The ring strain in the azetidine structure increases the accessibility of the nitrogen electron lone pair, facilitating stronger nucleophilic attacks. This property is exploited in various chemical reactions and biological applications .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoropyrrolidine hydrochloride
  • Azetidine hydrochloride
  • 3,3-Difluoroazetidine

Uniqueness

3,3-Difluoroazetidin-1-amine hydrochloride is unique due to its specific substitution pattern and ring structure. The presence of two fluorine atoms at the 3-position of the azetidine ring imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity. These characteristics make it a valuable compound for specialized applications in chemistry, biology, and industry .

Properties

Molecular Formula

C3H7ClF2N2

Molecular Weight

144.55 g/mol

IUPAC Name

3,3-difluoroazetidin-1-amine;hydrochloride

InChI

InChI=1S/C3H6F2N2.ClH/c4-3(5)1-7(6)2-3;/h1-2,6H2;1H

InChI Key

ZXQVZYGFZQLPOP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1N)(F)F.Cl

Origin of Product

United States

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